5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid
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Overview
Description
5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid is an organic compound that features a furan ring substituted with a carboxylic acid group and a benzenesulfonylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid typically involves the following steps:
Formation of the Benzenesulfonylmethyl Intermediate: This step involves the sulfonylation of 3,4-dimethylbenzene to form 3,4-dimethylbenzenesulfonyl chloride.
Furan Ring Formation: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The benzenesulfonylmethyl intermediate is then coupled with the furan ring under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfoxide or sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfoxide or sulfide derivatives.
Substitution: Various substituted benzenesulfonylmethyl-furan-2-carboxylic acids.
Scientific Research Applications
5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The furan ring may also participate in π-π interactions with aromatic amino acids in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethylbenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
Furan-2-carboxylic acid: Shares the furan ring and carboxylic acid group but lacks the benzenesulfonylmethyl group.
Benzenesulfonylmethyl-furan derivatives: Compounds with similar structures but different substituents on the benzene ring.
Uniqueness
5-(3,4-Dimethyl-benzenesulfonylmethyl)-furan-2-carboxylic acid is unique due to the presence of both the benzenesulfonylmethyl group and the furan ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-[(3,4-dimethylphenyl)sulfonylmethyl]furan-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O5S/c1-9-3-5-12(7-10(9)2)20(17,18)8-11-4-6-13(19-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDSQOXYHUJDHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)CC2=CC=C(O2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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